molecular formula C30H30N4O4 B12886748 Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate

Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate

Cat. No.: B12886748
M. Wt: 510.6 g/mol
InChI Key: NPPIDUZDOYJWOV-UHFFFAOYSA-N
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Description

Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate typically involves multi-step organic reactions The process begins with the preparation of the core structures, such as the benzo[d][1,3]dioxole and the 6-methylpyridin-2-yl groups These are then coupled with a pyrazole ring through various condensation reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and the pyrazole moiety can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced, particularly at the carbamate group, using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved could include signaling cascades related to oxidative stress or inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate
  • Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-imidazol-1-yl)cyclohexyl)carbamate

Uniqueness

The uniqueness of Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate lies in its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Biological Activity

Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and modulation of cellular processes. This article reviews the available literature on its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C20H22N2O4\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_4

This structure features a benzo[d][1,3]dioxole moiety and a pyrazole ring, which are known for their pharmacological relevance. The presence of these functional groups contributes to the compound's biological properties.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative activity of compounds related to this structure. For instance, derivatives of pyrazole have shown significant activity against various cancer cell lines. A study demonstrated that certain benzyl-substituted pyrazoles exhibited submicromolar antiproliferative effects in MIA PaCa-2 pancreatic cancer cells, with mechanisms involving the modulation of mTORC1 signaling and autophagy pathways .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameIC50 (µM)Cell LineMechanism of Action
Compound A0.5MIA PaCa-2mTORC1 inhibition
Compound B0.8HeLaAutophagy modulation
Benzyl CarbamateTBDTBDTBD

The mechanisms underlying the biological activity of this compound are multifaceted:

  • mTORC1 Inhibition : The compound has been shown to inhibit mTORC1 activity, leading to decreased phosphorylation of downstream targets such as P70S6K and 4EBP1. This inhibition is crucial for disrupting cancer cell proliferation and survival .
  • Autophagy Modulation : It also influences autophagy processes. While it can enhance basal autophagy levels, it disrupts autophagic flux under nutrient-replete conditions, suggesting a potential dual role in cancer therapy—promoting cell death in stressed tumor cells while sparing normal cells .
  • ABC Transporter Interaction : The compound may interact with ATP-binding cassette (ABC) transporters, which play significant roles in drug resistance and pharmacokinetics . This interaction could enhance the bioavailability and efficacy of chemotherapeutic agents.

Case Studies

Several case studies have illustrated the potential therapeutic applications of compounds similar to this compound:

  • Study on Pancreatic Cancer : A recent investigation into the effects of pyrazole derivatives on pancreatic cancer cells indicated that these compounds could significantly reduce cell viability and induce apoptosis through mTORC1 inhibition and autophagy dysregulation .
  • Combination Therapy : Another study explored the use of these compounds in combination with established chemotherapeutics, revealing enhanced efficacy and reduced side effects compared to monotherapy approaches .

Future Directions

Research into this compound should focus on:

  • Further SAR Studies : To identify structural features that maximize antiproliferative activity while minimizing toxicity.
  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models before clinical trials.
  • Mechanistic Studies : To elucidate detailed pathways involved in its biological effects, particularly regarding its influence on autophagy and drug resistance mechanisms.

Properties

Molecular Formula

C30H30N4O4

Molecular Weight

510.6 g/mol

IUPAC Name

benzyl N-[4-[4-(1,3-benzodioxol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]cyclohexyl]carbamate

InChI

InChI=1S/C30H30N4O4/c1-20-6-5-9-26(31-20)29-25(22-10-15-27-28(16-22)38-19-37-27)17-34(33-29)24-13-11-23(12-14-24)32-30(35)36-18-21-7-3-2-4-8-21/h2-10,15-17,23-24H,11-14,18-19H2,1H3,(H,32,35)

InChI Key

NPPIDUZDOYJWOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NN(C=C2C3=CC4=C(C=C3)OCO4)C5CCC(CC5)NC(=O)OCC6=CC=CC=C6

Origin of Product

United States

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